REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH:12]=[O:13])[CH:6]=1.Cl[CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[I:23].N[C@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1>C(#N)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[I:23])=[C:7]([CH:12]=[O:13])[CH:6]=1
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)O)C=O)=O
|
Name
|
|
Quantity
|
13.06 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=CC=C1)I
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
273 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred into water (500 ml) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
reached room temperature
|
Type
|
CUSTOM
|
Details
|
the residue that had formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a residue that
|
Type
|
WASH
|
Details
|
washed with NaOH 0.1N and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
diluted with acetone (330 ml)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=C(C=C1)OCC1=C(C=CC=C1)I)C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |